An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a valuable intermediate in organic synthesis. This document details the synthetic pathway starting from cyclohexanone, outlines detailed experimental protocols, and presents a summary of its physicochemical and spectroscopic properties.
Introduction
Ethyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester. Enamines derived from β-keto esters are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules. The presence of the amine and ester functionalities, conjugated with a carbon-carbon double bond, allows for diverse chemical transformations. This guide focuses on a common and efficient two-step synthesis and the analytical characterization of the final product.
Synthesis Pathway
The synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate is typically achieved in two primary steps starting from cyclohexanone.
-
Step 1: Carbethoxylation of Cyclohexanone. Cyclohexanone undergoes a Claisen condensation reaction with diethyl carbonate in the presence of a strong base, such as sodium hydride, to yield the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.
-
Step 2: Enamine Formation. The resulting Ethyl 2-oxocyclohexanecarboxylate is then reacted with an ammonia source to form the target enamine, Ethyl 2-amino-1-cyclohexene-1-carboxylate. This reaction is an acid-catalyzed nucleophilic addition-elimination.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis and analysis of Ethyl 2-amino-1-cyclohexene-1-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This protocol is adapted from established procedures for the carbethoxylation of ketones.[1]
-
Reagents and Materials:
-
Cyclohexanone (50 mL, 0.48 mol)
-
Diethyl carbonate (146 mL, 1.2 mol)
-
Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
3N Hydrochloric Acid
-
Dichloromethane (DCM)
-
Brine
-
-
Procedure:
-
To a 1000 mL flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (146 mL) and anhydrous THF (150 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (63 g) to the mixture while stirring.
-
Heat the mixture to reflux for 1 hour.
-
Prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL) and add it dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic.
-
Pour the mixture into a separatory funnel containing brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil (approx. 66 g, 80% yield). The product can be used in the next step without further purification.
-
Protocol 2: Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate
This is a general procedure for the formation of an enamine from a β-keto ester using an ammonia source.
-
Reagents and Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol)
-
Ammonium acetate (13.6 g, 176 mmol)
-
Benzene or Toluene (150 mL)
-
Glacial Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 2-oxocyclohexanecarboxylate (10.0 g) and ammonium acetate (13.6 g) in benzene (150 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure Ethyl 2-amino-1-cyclohexene-1-carboxylate as a crystalline solid.
-
The general mechanism for the acid-catalyzed formation of the enamine is depicted below.
Caption: General mechanism for acid-catalyzed enamine formation from a β-keto ester and ammonia.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 2-amino-1-cyclohexene-1-carboxylate are confirmed through various analytical techniques.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1128-00-3 | N/A |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 70-74 °C | N/A |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.25 | Triplet | 2H | C(3)-H₂ |
| 2.18 | Triplet | 2H | C(6)-H₂ |
| 1.65 | Multiplet | 4H | C(4)-H₂ & C(5)-H₂ |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | C =O (Ester) |
| ~ 160.0 | C -2 (C-NH₂) |
| ~ 95.0 | C -1 |
| ~ 58.5 | -O -CH₂-CH₃ |
| ~ 30.0 | C -6 |
| ~ 25.5 | C -3 |
| ~ 22.0 | C -4 / C -5 |
| ~ 21.5 | C -4 / C -5 |
| ~ 14.5 | -O-CH₂-CH₃ |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| ~ 1650 | C=O stretch (ester, conjugated) |
| ~ 1610 | C=C stretch (conjugated) |
| ~ 1560 | N-H bend |
| ~ 1250 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ | 169.11 |
| [M+H]⁺ | 170.12 |
